6-Hydroxyquinoline-8-carboxylic acid
Overview
Description
6-Hydroxyquinoline-8-carboxylic acid is a compound with the molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature . The IUPAC name for this compound is 6-hydroxy-8-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The InChI code for this compound is 1S/C10H7NO3/c12-8-5-7 (10 (13)14)4-6-2-1-3-11-9 (6)8/h1-5,12H, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 189.17 . It should be stored in a dry room at normal temperature .Scientific Research Applications
Photolabile Protecting Group
6-Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their potential as photolabile protecting groups for carboxylic acids. BHQ exhibits greater single-photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it a valuable candidate for in vivo applications. Its solubility and low fluorescence also enhance its suitability as a caging group for biological messengers (Fedoryak & Dore, 2002).
Electrochemical and Spectroelectrochemical Study
The electrochemical behavior of hydroxyquinoline carboxylic acids, including variations of 6-hydroxyquinoline-8-carboxylic acid, has been explored. Techniques such as cyclic voltammetry and spectroelectrochemistry have revealed insights into their oxidation mechanisms, showing that these compounds undergo oxidation along with protonation. This study is significant for understanding electron transfer efficiency in biological systems (Sokolová et al., 2015).
Colorimetric Reagent for Ruthenium
Research has been conducted on 5-hydroxyquinoline-8-carboxylic acid as a colorimetric reagent for ruthenium detection. The study involved establishing a transmission curve for solutions showing the color developed by this reagent in the presence of ruthenium, offering a quantitative method for determining ruthenium concentrations (Breckenridge & Singer, 1947).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid has been studied for its excited-state intramolecular double proton transfer (ESIDPT), which results in quinolinone-like tautomer emission. This research contributes to understanding the proton relay system and its potential applications in the development of molecular devices and sensors (Tang et al., 2011).
Image Stability in Recording Systems
The application of metal complexes, including those of hydroxyquinoline carboxylic acids, has been explored for improving the image stability of colorants in information recording systems. Nickel or zinc salts of 8-hydroxyquinoline-2-carboxylic acid and its derivatives have been found effective in stabilizing colored forms in heat-sensitive recording systems (Oda, 1998).
Crystal Structure Analysis
The crystal structure of a copper(II) complex with 8-hydroxyquinoline-2-carboxylic acid has been determined, revealing its tridentate ligand properties and distorted square-pyramidal geometry. This study aids in understanding the coordination chemistry of metal complexes with hydroxyquinoline derivatives (Nakamura et al., 2005).
Safety and Hazards
Future Directions
Compounds containing the 8-Hydroxyquinoline moiety, such as 6-Hydroxyquinoline-8-carboxylic acid, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could potentially be used to develop drugs against numerous diseases, including cancer .
Mechanism of Action
Target of Action
6-Hydroxyquinoline-8-carboxylic acid, like other 8-hydroxyquinoline derivatives, exhibits a wide range of biological activities . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These complexes can interact with various biological targets, influencing their function and leading to the compound’s observed biological effects .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The compound forms complexes with metal ions, which can then interact with various biological targets . This interaction can lead to changes in the function of these targets, resulting in the compound’s biological effects .
Biochemical Pathways
The biosynthesis of 8-hydroxyquinoline derivatives, including this compound, proceeds via kynurenine and 3-hydroxykynurenin . The production is effectively blocked by the KMO-inhibitor mNBA . The compound’s interaction with its targets can affect various biochemical pathways, leading to its observed biological effects .
Pharmacokinetics
The compound’s biological effects suggest that it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives . These effects can include antimicrobial, anticancer, and antifungal effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metal ions can influence the compound’s ability to form complexes and interact with its targets
Biochemical Analysis
Biochemical Properties
6-Hydroxyquinoline-8-carboxylic acid is known to interact with a wide range of biomolecules. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent, forming complexes with various metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific context of its application. For instance, it has been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), showing anti-TB properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), showing anti-TB properties .
Properties
IUPAC Name |
6-hydroxyquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIMAQOJFRZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290992 | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-55-6 | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70585-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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